Cas no 98272-33-4 (2-Propenoic acid, 3-cyclopropyl-, methyl ester)

2-Propenoic acid, 3-cyclopropyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-cyclopropyl-, methyl ester
- 3-CYCLOPROPYL-ACRYLIC ACID METHYL ESTER
- Methyl (2E)-3-cyclopropylacrylate
- methyl trans-3-cyclopropylacrylate
- methyl (E)-3-cyclopropylprop-2-enoate
- 59939-11-6
- EN300-270468
- methyl (2E)-3-cyclopropylprop-2-enoate
- IPOOZKZLEDMDSB-SNAWJCMRSA-N
- MFCD18382477
- methyl 3-cyclopropylprop-2-enoate
- 98272-33-4
- AS-43166
- SCHEMBL1718737
- METHYL 3-CYCLOPROPYLACRYLATE
- 3-Cyclopropyl-2-propenoic acid methyl ester
- methyl (2E)-3-cyclopropyl-2-propenoate
- (E)-3-cyclopropyl-acrylic acid methyl ester
- EN300-129204
- CS-0380159
- AKOS015901878
- METHYL3-CYCLOPROPYLACRYLATE
-
- MDL: MFCD18382477
- インチ: InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3
- InChIKey: IPOOZKZLEDMDSB-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C=CC1CC1
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 1.12560
2-Propenoic acid, 3-cyclopropyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129204-0.1g |
methyl 3-cyclopropylprop-2-enoate |
98272-33-4 | 95% | 0.1g |
$272.0 | 2023-02-15 | |
Enamine | EN300-129204-1.0g |
methyl 3-cyclopropylprop-2-enoate |
98272-33-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-129204-0.25g |
methyl 3-cyclopropylprop-2-enoate |
98272-33-4 | 95% | 0.25g |
$389.0 | 2023-02-15 | |
1PlusChem | 1P01B396-100mg |
methyl (2E)-3-cyclopropylprop-2-enoate, E |
98272-33-4 | 95% | 100mg |
$387.00 | 2024-04-19 | |
1PlusChem | 1P01B396-10g |
methyl (2E)-3-cyclopropylprop-2-enoate, E |
98272-33-4 | 95% | 10g |
$4235.00 | 2024-04-19 | |
Enamine | EN300-129204-50mg |
methyl 3-cyclopropylprop-2-enoate |
98272-33-4 | 95.0% | 50mg |
$182.0 | 2023-09-30 | |
abcr | AB445541-500mg |
3-Cyclopropyl-2-propenoic acid methyl ester, min. 95%; . |
98272-33-4 | 500mg |
€992.00 | 2025-02-15 | ||
Enamine | EN300-129204-5000mg |
methyl 3-cyclopropylprop-2-enoate |
98272-33-4 | 95.0% | 5000mg |
$2277.0 | 2023-09-30 | |
1PlusChem | 1P01B396-250mg |
methyl (2E)-3-cyclopropylprop-2-enoate, E |
98272-33-4 | 95% | 250mg |
$543.00 | 2024-04-19 | |
Aaron | AR01B3HI-1g |
methyl (2E)-3-cyclopropylprop-2-enoate, E |
98272-33-4 | 95% | 1g |
$1105.00 | 2025-02-11 |
2-Propenoic acid, 3-cyclopropyl-, methyl ester 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
2-Propenoic acid, 3-cyclopropyl-, methyl esterに関する追加情報
Professional Introduction to 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4)
2-Propenoic acid, 3-cyclopropyl-, methyl ester, identified by the Chemical Abstracts Service registry number 98272-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative, featuring a cyclopropyl substituent on the alpha-carbon of acrylic acid, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound’s molecular structure, characterized by a conjugated system and a tertiary ester functionality, positions it as a versatile building block for medicinal chemists exploring innovative drug design strategies.
The chemical structure of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) consists of a propenoic acid backbone with a methyl ester group at the carboxyl position and a cyclopropyl ring attached to the third carbon atom. This configuration imparts distinct reactivity patterns, including both electrophilic and nucleophilic sites, which are exploited in synthetic transformations. The presence of the cyclopropyl group enhances the compound’s lipophilicity and potential for membrane interactions, making it an attractive candidate for drug candidates targeting receptors or enzymes embedded in lipid-rich environments.
In recent years, the pharmaceutical industry has increasingly focused on leveraging structural diversity to overcome resistance mechanisms and improve therapeutic efficacy. The synthetic utility of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) lies in its ability to serve as a precursor for constructing more complex molecules through various transformations. For instance, hydrolysis of the ester group yields 3-cyclopropylacrylic acid, a compound that has been investigated for its potential role in modulating biological pathways associated with inflammation and pain perception. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the cyclopropyl position, expanding its applicability in heterocyclic drug synthesis.
One of the most compelling aspects of 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) is its relevance to ongoing research in medicinal chemistry. Recent studies have demonstrated its incorporation into peptidomimetic scaffolds designed to mimic natural bioactive peptides while avoiding issues related to proteolytic degradation. The cyclopropyl moiety acts as a steric constraint that stabilizes the conformation of peptide analogs, enhancing their binding affinity to target proteins. Furthermore, computational modeling studies suggest that this compound may exhibit favorable pharmacokinetic properties due to its balanced hydrophobicity and metabolic stability.
The pharmacological exploration of derivatives derived from 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) has yielded promising results in preclinical models. Researchers have reported analogs with inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses. The structural motif present in this compound has also been explored in the development of kinase inhibitors, where the cyclopropyl group contributes to selective binding interactions with ATP-binding pockets. These findings underscore the compound’s potential as a scaffold for discovering next-generation therapeutics targeting chronic inflammatory diseases and cancer.
Beyond its applications in drug discovery, 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) has found utility in materials science and agrochemical research. Its ability to participate in polymerization reactions makes it a candidate for developing novel biodegradable polymers with tailored mechanical properties. Additionally, modifications to its structure have led to compounds with herbicidal or fungicidal activity, highlighting its versatility across multiple scientific disciplines.
The future directions for research involving 2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) are multifaceted and exciting. Advances in flow chemistry have enabled more efficient synthetic routes to this intermediate, reducing production costs and improving scalability for industrial applications. Furthermore, interdisciplinary collaborations between organic chemists and bioinformaticians are facilitating high-throughput screening campaigns to identify novel derivatives with enhanced biological activity. As computational methods continue to evolve, virtual screening techniques will likely play an increasingly critical role in optimizing lead compounds derived from this scaffold.
In conclusion,2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) represents a structurally intriguing compound with broad applicability across pharmaceutical chemistry and beyond. Its unique combination of reactivity features and biological relevance positions it as a cornerstone intermediate for innovation-driven research programs aimed at addressing unmet medical needs. As synthetic methodologies advance and computational tools become more sophisticated,this compound will undoubtedly continue to inspire new discoveries that push the boundaries of molecular medicine.
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